3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-hydroxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-hydroxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
The synthesis of 3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-hydroxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple stepsThe reaction conditions often involve the use of catalysts such as palladium or copper, and reagents like N-bromosuccinimide (NBS) for bromination steps .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of the thioxo group allows for oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: The carbonyl groups can be reduced using agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-hydroxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential anticancer properties, particularly in targeting microtubules and inducing apoptosis in cancer cells.
Biology: The compound’s ability to interact with various biological targets makes it a candidate for studying enzyme inhibition and protein binding.
Materials Science:
Mechanism of Action
The mechanism of action of this compound involves its interaction with cellular targets such as tubulin, leading to the disruption of microtubule assembly. This results in cell cycle arrest and apoptosis in cancer cells. The compound’s thiazolidinone moiety is crucial for its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar compounds include other thiazolidinone derivatives and pyrido[1,2-a]pyrimidin-4-one analogs. Compared to these, 3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-hydroxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one stands out due to its unique combination of functional groups, which confer enhanced biological activity and specificity .
Properties
Molecular Formula |
C23H20N4O5S2 |
---|---|
Molecular Weight |
496.6 g/mol |
IUPAC Name |
(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-[[2-(2-hydroxyethylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H20N4O5S2/c1-13-3-2-7-26-20(13)25-19(24-6-8-28)15(21(26)29)10-18-22(30)27(23(33)34-18)11-14-4-5-16-17(9-14)32-12-31-16/h2-5,7,9-10,24,28H,6,8,11-12H2,1H3/b18-10- |
InChI Key |
JUIDPSDRVIPQQJ-ZDLGFXPLSA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC5=C(C=C4)OCO5)NCCO |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC5=C(C=C4)OCO5)NCCO |
Origin of Product |
United States |
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